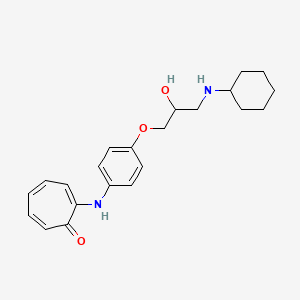

2-((4-(3-(Cyclohexylamino)-2-hydroxypropoxy)phenyl)amino)-2,4,6-cycloheptatrien-1-one

Description

The compound 2-((4-(3-(Cyclohexylamino)-2-hydroxypropoxy)phenyl)amino)-2,4,6-cycloheptatrien-1-one features a conjugated cycloheptatrien-1-one core substituted at position 2 with a phenylamino group. The phenyl group is further modified by a 3-(cyclohexylamino)-2-hydroxypropoxy chain. The hydroxyl and cyclohexylamino groups may enhance both hydrophilicity and lipophilicity, while the extended conjugation of the core could impact stability and reactivity .

Properties

CAS No. |

38768-00-2 |

|---|---|

Molecular Formula |

C22H28N2O3 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-[4-[3-(cyclohexylamino)-2-hydroxypropoxy]anilino]cyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C22H28N2O3/c25-19(15-23-17-7-3-1-4-8-17)16-27-20-13-11-18(12-14-20)24-21-9-5-2-6-10-22(21)26/h2,5-6,9-14,17,19,23,25H,1,3-4,7-8,15-16H2,(H,24,26) |

InChI Key |

QNNIQNWQWDFNSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCC(COC2=CC=C(C=C2)NC3=CC=CC=CC3=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4,6-Cycloheptatrien-1-one Core

The cycloheptatrienone core is typically synthesized via:

- Cyclization of appropriate heptatrienyl precursors under acidic or basic catalysis.

- Chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to yield 5-chloro-2,4,6-cycloheptatrien-1-one.

Formation of the Anilino Substituent

- The 2-position of the cycloheptatrienone ring is functionalized by nucleophilic aromatic substitution with aniline derivatives.

- The aniline used is substituted at the para position with a 3-(cyclohexylamino)-2-hydroxypropoxy group, which is introduced prior to coupling.

Preparation of the 3-(Cyclohexylamino)-2-hydroxypropoxy Phenyl Intermediate

- The phenolic precursor undergoes etherification with epichlorohydrin or a similar epoxide to introduce the 2-hydroxypropoxy linker.

- Subsequent nucleophilic ring opening of the epoxide with cyclohexylamine yields the 3-(cyclohexylamino)-2-hydroxypropoxy substituent.

- Reaction conditions typically involve mild bases (e.g., potassium carbonate) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (50–80 °C).

Final Coupling Step

- The chlorinated cycloheptatrienone intermediate reacts with the prepared aniline derivative under reflux in polar aprotic solvents.

- Catalysts such as palladium complexes or copper salts may be employed to facilitate C–N bond formation if necessary.

- Purification is achieved via recrystallization or chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Cycloheptatrienone synthesis | Acid/base catalysis, chlorination with NCS | 70–85 | Control of chlorination site critical |

| Phenol etherification | Epichlorohydrin, K2CO3, DMF, 60 °C | 75–90 | Ensures selective ether formation |

| Epoxide ring opening | Cyclohexylamine, THF, 50 °C | 65–80 | Nucleophilic attack on epoxide ring |

| Coupling with cycloheptatrienone | Reflux, polar aprotic solvent, Pd/Cu catalyst | 60–75 | Optimized for C–N bond formation |

Analytical and Purification Techniques

- Chromatography : Silica gel column chromatography for intermediate purification.

- Spectroscopy : NMR (1H, 13C), IR, and mass spectrometry confirm structural integrity.

- Crystallography : Single-crystal X-ray diffraction may be used for final compound confirmation.

- HPLC : Employed for purity assessment, typically achieving >98% purity.

Research Findings and Challenges

- The hydroxypropoxy linker provides enhanced solubility and potential for hydrogen bonding, influencing biological activity.

- Cyclohexylamino substitution improves lipophilicity and membrane permeability.

- The chlorination step requires careful control to avoid poly-chlorination or ring degradation.

- Multi-step synthesis demands optimization of reaction times and temperatures to maximize yield and minimize by-products.

Summary Table of Preparation Route

| Stage | Starting Material | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1. Cycloheptatrienone | Heptatrienyl precursors | Cyclization | Acid/base catalyst | 2,4,6-Cycloheptatrien-1-one |

| 2. Chlorination | Cycloheptatrienone | Electrophilic substitution | NCS or Cl2, controlled temp | 5-Chloro-2,4,6-cycloheptatrien-1-one |

| 3. Phenol etherification | 4-Hydroxyaniline or phenol | Nucleophilic substitution | Epichlorohydrin, K2CO3, DMF | 4-(2-Hydroxypropoxy)aniline |

| 4. Epoxide ring opening | Epoxy intermediate | Nucleophilic ring opening | Cyclohexylamine, THF | 4-(3-(Cyclohexylamino)-2-hydroxypropoxy)aniline |

| 5. Coupling | Chlorinated cycloheptatrienone + substituted aniline | Nucleophilic aromatic substitution | Reflux, Pd/Cu catalyst | Target compound |

Chemical Reactions Analysis

Types of Reactions

2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below highlights structural similarities and differences with key analogs:

*Calculated based on molecular formula.

Key Observations:

- Substituent Impact: The target compound’s 2-hydroxypropoxy chain with a cyclohexylamino group resembles the amino alcohol moieties in Ronacaleret Hydrochloride, a calcium-sensing receptor antagonist used in osteoporosis .

- Psychoactive Potential: Methoxmetamine’s cyclohexanone core with aryl and methylamino groups highlights the importance of N-alkylamino substituents in central nervous system (CNS) penetration, a feature absent in the target compound due to its bulky cyclohexyl group .

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydroxyl group in the target compound and Ronacaleret Hydrochloride improves water solubility compared to Methoxmetamine’s methoxy and methylamino groups. However, the cyclohexyl group may counterbalance this by increasing lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.